2-Chloro-N-phenylpyrimidin-4-amine
Overview
Description
2-Chloro-N-phenylpyrimidin-4-amine is a chemical compound with the molecular formula C10H8ClN3 and a molecular weight of 205.65 g/mol . It is a derivative of pyrimidine, an aromatic heterocyclic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
The synthesis of 2-Chloro-N-phenylpyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with aniline under specific conditions. One common method includes the use of a solvent such as chloroform and a catalyst to facilitate the reaction . The reaction conditions often involve heating and stirring to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
2-Chloro-N-phenylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide (DMF) or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-N-phenylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anti-inflammatory properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used in the production of agrochemicals and dyes, where its chemical properties are leveraged to achieve desired effects in the final products.
Mechanism of Action
The mechanism of action of 2-Chloro-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. For instance, derivatives of this compound have been studied for their role as potential I1 imidazoline receptor agonists, which can influence blood pressure regulation and antimicrobial activity. The exact pathways and molecular interactions depend on the specific derivative and its application.
Comparison with Similar Compounds
2-Chloro-N-phenylpyrimidin-4-amine can be compared with other pyrimidine derivatives, such as:
2-Amino-4-chloropyrimidine: Similar in structure but with an amino group instead of a phenyl group, used in organic synthesis and pharmaceuticals.
4-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine: Studied for its potential as an I1 imidazoline receptor agonist.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in medicinal and industrial chemistry.
Properties
IUPAC Name |
2-chloro-N-phenylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-10-12-7-6-9(14-10)13-8-4-2-1-3-5-8/h1-7H,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNXWKOIMBXKRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621326 | |
Record name | 2-Chloro-N-phenylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191728-83-3 | |
Record name | 2-Chloro-N-phenylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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